molecular formula C7H4BrNO2 B13658102 6-Bromobenzo[c]isoxazol-3(1H)-one

6-Bromobenzo[c]isoxazol-3(1H)-one

Cat. No.: B13658102
M. Wt: 214.02 g/mol
InChI Key: VNHQGDZYLCGCRX-UHFFFAOYSA-N
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Description

6-Bromobenzo[c]isoxazol-3(1H)-one is a chemical compound with the molecular formula C7H4BrNO2 It is a brominated derivative of benzo[c]isoxazole, which is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromobenzo[c]isoxazol-3(1H)-one typically involves the bromination of benzo[c]isoxazole. One common method involves the reaction of benzo[c]isoxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where benzo[c]isoxazole is fed into a reactor along with bromine and a solvent. The reaction mixture is then subjected to controlled heating and stirring to achieve the desired product. The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromobenzo[c]isoxazol-3(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzo[c]isoxazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

6-Bromobenzo[c]isoxazol-3(1H)-one has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromobenzo[c]isoxazol-3(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Bromobenzo[d]isoxazol-3-ylamine: Another brominated derivative of benzoisoxazole with similar structural features.

    6-Chlorobenzo[c]isoxazol-3(1H)-one: A chlorinated analog with potentially different reactivity and properties.

    Benzo[c]isoxazol-3(1H)-one: The parent compound without any halogen substitution.

Uniqueness

6-Bromobenzo[c]isoxazol-3(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can affect the compound’s behavior in different environments.

Properties

Molecular Formula

C7H4BrNO2

Molecular Weight

214.02 g/mol

IUPAC Name

6-bromo-1H-2,1-benzoxazol-3-one

InChI

InChI=1S/C7H4BrNO2/c8-4-1-2-5-6(3-4)9-11-7(5)10/h1-3,9H

InChI Key

VNHQGDZYLCGCRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NOC2=O

Origin of Product

United States

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